N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]thiophene-2-carbohydrazide
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Overview
Description
N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]thiophene-2-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between 4-(benzyloxy)-3-methoxybenzaldehyde and thiophene-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions, with the addition of a catalytic amount of acetic acid to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy or methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]thiophene-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, its anti-cancer activity may be attributed to its ability to bind to DNA and interfere with the replication process, leading to cell cycle arrest and apoptosis. Additionally, the compound may interact with enzymes or receptors involved in microbial growth, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
Uniqueness
N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]thiophene-2-carbohydrazide is unique due to its specific structural features, such as the presence of both benzyloxy and methoxy groups, which may contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H18N2O3S |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H18N2O3S/c1-24-18-12-16(13-21-22-20(23)19-8-5-11-26-19)9-10-17(18)25-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,22,23)/b21-13+ |
InChI Key |
IXUOKBOLUSFYPW-FYJGNVAPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CS2)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CS2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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